molecular formula C23H20N2O7 B1238105 2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate

2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate

Cat. No.: B1238105
M. Wt: 436.4 g/mol
InChI Key: KQMWGMYCERRTFP-FMIVXFBMSA-N
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Description

Acetic acid [4-[2-(8-acetyloxy-2-quinolinyl)ethenyl]-2-ethoxy-3-nitrophenyl] ester is a C-nitro compound and an aromatic ether.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Quinolinecarboxylic Acid Derivatives : Ethyl esters of 2-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids are synthesized, leading to compounds including 2-[2-(4-nitrophenyl)vinyl]-4-acetoxy-3-quinolinecarboxylic acids, relevant to the study compound (Kononov et al., 1988).

  • Thermal Reactions of Quinolinylmalonates : Diethyl and dimethyl 2-(3-nitro-2-oxo-4-quinolinyl)malonates demonstrate different thermal reactions, yielding compounds like ethyl 2-(3-nitro-2-oxo-4-quinolinyl)acetates (Täubl & Stadlbauer, 1997).

  • Synthesis and Reactivity of Styrylquinolines : Styrylquinoline derivatives, including compounds with structural similarities to the study compound, show varied reactivity and potential antileishmanial activity (Petro-Buelvas et al., 2021).

Protective Groups and Catalysis

  • Use of (2-Nitrophenyl)acetyl Group : The (2-nitrophenyl)acetyl group serves as a hydroxyl protecting group in various reactions, highlighting its stability and selective removability, a concept related to the study compound's structure (Daragics & Fügedi, 2010).

  • Enhanced Esterolytic Reactivity : Studies show the catalytic enhancement of reactions like the hydrolysis of 4-nitrophenyl acetate by polymer complexes, indicating a potential area for the application of similar structures (Shinkai & Kunitake, 1977).

Quantum Chemical Calculations

  • Quantum Chemical Analysis of Quinoline Derivatives : Detailed quantum chemical calculations for 8-hydroxyquinoline derivatives, related in structure to the study compound, provide insights into their electronic spectra and molecular structures (Ning et al., 2013).

Properties

Molecular Formula

C23H20N2O7

Molecular Weight

436.4 g/mol

IUPAC Name

[4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-2-ethoxy-3-nitrophenyl] acetate

InChI

InChI=1S/C23H20N2O7/c1-4-30-23-20(32-15(3)27)13-10-17(22(23)25(28)29)9-12-18-11-8-16-6-5-7-19(21(16)24-18)31-14(2)26/h5-13H,4H2,1-3H3/b12-9+

InChI Key

KQMWGMYCERRTFP-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C

SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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